tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate
Overview
Description
tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate: is a chemical compound with the molecular formula C12H15NO4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a tert-butyl group attached to a benzo[d][1,3]dioxole ring, which is further connected to a carbamate group.
Mechanism of Action
Target of Action
Tert-Butyl Benzo[d][1,3]dioxol-4-ylcarbamate, also known as tert-butyl N-(1,3-benzodioxol-4-yl)carbamate, is a compound that has been evaluated for its antitumor activities . The primary targets of this compound are cancer cell lines such as HeLa, A549, and MCF-7 . These cell lines represent different types of human cancers, and the compound’s interaction with these cells can lead to growth inhibition .
Mode of Action
The compound interacts with its targets (cancer cells) by inhibiting their growth . . This means that the compound can interfere with the normal cell cycle, preventing the cells from dividing and proliferating.
Biochemical Pathways
The induction of apoptosis suggests that the compound may affect pathways related to cell survival and death . The cell cycle arrest indicates that the compound may also interfere with the normal progression of the cell cycle, which is a series of events that lead to cell division.
Result of Action
The result of the compound’s action is the inhibition of growth in certain cancer cell lines . Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines . This suggests that the compound could potentially be developed as an antitumor agent .
Biochemical Analysis
Biochemical Properties
tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate: plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, This compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .
Cellular Effects
The effects of This compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Moreover, This compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcription of genes involved in cell growth and differentiation .
Molecular Mechanism
At the molecular level, This compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction . Additionally, This compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of This compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme temperatures can lead to the breakdown of the compound, affecting its efficacy. Long-term studies have shown that This compound can have sustained effects on cellular function, including continued inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of This compound vary with different dosages. At low doses, the compound has been observed to have minimal toxic effects and can effectively modulate biochemical pathways without causing significant adverse effects . At higher doses, This compound can exhibit toxic effects, including liver and kidney damage, due to the accumulation of the compound in these organs . Threshold effects have also been noted, where a specific dosage is required to achieve the desired biochemical response.
Metabolic Pathways
This compound: is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown . This metabolism can lead to the formation of reactive intermediates that may interact with other cellular components, affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and distribution within the cell . Once inside the cell, This compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of This compound is critical for its activity and function. The compound is often directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, This compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production . The precise localization of the compound can affect its interactions with other biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate typically involves the reaction of benzo[d][1,3]dioxole with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the carbamate linkage .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the manufacture of specialty chemicals and materials.
Comparison with Similar Compounds
- tert-Butyl benzo[d][1,3]dioxol-5-ylcarbamate
- tert-Butyl benzo[d][1,3]dioxol-4-ylmethylcarbamate
- tert-Butyl benzo[d][1,3]dioxol-5-ylmethylcarbamate
Uniqueness: tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate is unique due to its specific structural features, such as the position of the tert-butyl group and the carbamate linkage. These structural attributes contribute to its distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
tert-butyl N-(1,3-benzodioxol-4-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)17-11(14)13-8-5-4-6-9-10(8)16-7-15-9/h4-6H,7H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJXLFFMPQLTHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C(=CC=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564635 | |
Record name | tert-Butyl 2H-1,3-benzodioxol-4-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111081-10-8 | |
Record name | tert-Butyl 2H-1,3-benzodioxol-4-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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